1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol
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Overview
Description
1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
The synthesis of 1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Chemical Reactions Analysis
1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-3-((ethylamino)methyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methyl-4-piperidone: Similar in structure but lacks the ethylamino group, leading to different chemical and biological properties.
1-Benzyl-2-methyl-piperidin-4-one: Another piperidine derivative with a different substitution pattern, affecting its reactivity and applications.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-benzyl-3-(ethylaminomethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-10-14-12-17(9-8-15(14)18)11-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
InChI Key |
KRFQBCLKCBRFQB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CN(CCC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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